molecular formula C15H11BrO3 B186237 Phenacyl 3-bromobenzoate CAS No. 55153-27-0

Phenacyl 3-bromobenzoate

Cat. No.: B186237
CAS No.: 55153-27-0
M. Wt: 319.15 g/mol
InChI Key: GDXLALKWDACHEQ-UHFFFAOYSA-N
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Description

Phenacyl 3-bromobenzoate is a useful research compound. Its molecular formula is C15H11BrO3 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Phenacyl 3-bromobenzoate has been studied for its potential therapeutic applications, particularly as an antimicrobial agent. Research indicates that derivatives of phenacyl compounds exhibit significant antibacterial and antifungal activities. For instance, spirooxindole derivatives synthesized from phenacyl compounds have shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics like Gentamicin .

Case Study: Antimicrobial Activity

  • Compound : Spiro-β-lactam-oxindoles derived from phenacyl compounds.
  • Bacterial Strains Tested : S. aureus, B. subtilis, E. coli, P. aeruginosa.
  • Results : The most effective derivative exhibited a zone of inhibition of up to 26 mm against E. coli .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its utility is highlighted in the synthesis of N-phenacyl derivatives, which have been optimized for higher yields through various reaction conditions.

Synthesis Optimization

  • Method : N-alkylation reactions using phenacyl halides.
  • Solvents Used : MeCN, DMF, THF.
  • Yield Improvement : Reactions conducted in NaHCO₃-MeCN systems yielded up to 94% for certain derivatives .

Photochemistry

Phenacyl compounds are also known for their photochemical properties, particularly their ability to act as photolabile protecting groups in organic synthesis. This feature allows for controlled release of active substances upon exposure to light.

Photochemical Applications

  • Mechanism : Phenacyl esters undergo photocleavage when exposed to UV light, releasing the corresponding acids and alcohols.
  • Significance : This property is exploited in the development of drug delivery systems where precise control over the release profile is crucial .

Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against S. aureus, MIC comparable to Gentamicin
Organic SynthesisBuilding block for heterocyclesHigh yields achieved in optimized N-alkylation reactions
PhotochemistryPhotolabile protecting groupsControlled release mechanisms for drug delivery

Properties

CAS No.

55153-27-0

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

phenacyl 3-bromobenzoate

InChI

InChI=1S/C15H11BrO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

GDXLALKWDACHEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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